3,4-Dimethyl-8-nitroquinoline

Description

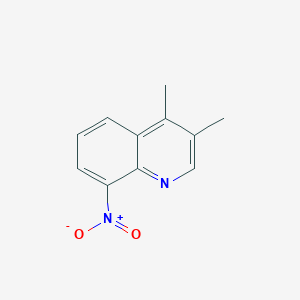

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-12-11-9(8(7)2)4-3-5-10(11)13(14)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXPOWALVWGYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1C)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061760 | |

| Record name | 3,4-Dimethyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-20-0 | |

| Record name | 3,4-Dimethyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3,4-dimethyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3,4-dimethyl-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 3,4-Dimethyl-8-nitroquinoline

Direct methods for the synthesis of this compound primarily involve the construction of the quinoline (B57606) ring system with the nitro and dimethyl functionalities already positioned or formed in situ.

Mannich Reaction-Initiated Pathways

A key direct route to this compound involves a Mannich reaction. publish.csiro.auresearchgate.netresearchgate.net This reaction typically uses o-nitroaniline, formaldehyde, and methyl ethyl ketone to form an intermediate adduct, 4-(2'-Nitroanilino)-3-methylbutan-2-one. publish.csiro.auresearchgate.netpublish.csiro.au This intermediate, which is a type of Mannich base, can then be cyclized to yield the final product. publish.csiro.auresearchgate.netpublish.csiro.au The Mannich reaction is a versatile method for carbon-carbon bond formation and is instrumental in creating the necessary precursor for the subsequent cyclization step. byjus.comias.ac.ingijash.comresearchgate.net

Cyclization Reactions under Specific Conditions

The cyclization of the Mannich base intermediate is a critical step and requires specific reaction conditions to proceed efficiently.

The cyclization of 4-(2'-Nitroanilino)-3-methylbutan-2-one to this compound is effectively achieved under acidic and oxidizing conditions. publish.csiro.auresearchgate.netpublish.csiro.au Researchers have found that while neutral oxidants or non-oxidizing acids are ineffective, the presence of an acidic environment combined with an oxidizing agent is essential for the reaction to occur. publish.csiro.auresearchgate.netpublish.csiro.au For instance, ferric chloride in methyl ethyl ketone has been successfully used to facilitate this cyclization. publish.csiro.au This specificity highlights the mechanistic demands of the ring-closure process.

Yield Optimization and Efficiency Studies

Efforts to optimize the yield and efficiency of this compound synthesis have been a focus of study. Research has shown that the choice of solvent and reaction conditions can significantly impact the outcome. For example, in the synthesis of related dispiro 8-nitroquinolone analogues, a study demonstrated that refluxing in methanol (B129727) provided a superior yield (96%) compared to other solvents like toluene, 1,4-dioxane, and acetonitrile. nih.gov While this specific example does not directly pertain to this compound, it underscores the importance of solvent selection in optimizing quinoline synthesis.

Indirect Synthetic Approaches via Substituted Quinoline Intermediates

An alternative strategy for synthesizing this compound involves the modification of a pre-existing dimethylquinoline ring system.

Nitration of Dimethylquinolines

The nitration of 2,4-dimethylquinoline (B72138) has been investigated as an indirect route to this compound. Early work reported that the nitration of 2,4-dimethylquinoline at low temperatures produced a compound initially identified as the 8-nitro derivative. acs.org However, subsequent, more detailed analysis revealed that this product was actually a eutectic mixture of 2,4-dimethyl-8-nitroquinoline (B12966438) and 2,4-dimethyl-6-nitroquinoline. acs.org Careful fractional crystallization is required to separate the two isomers, with the pure 2,4-dimethyl-8-nitroquinoline having a melting point of 149-150°C. acs.org This method highlights the challenges of regioselectivity in electrophilic aromatic substitution on the quinoline ring.

The following table summarizes the key synthetic reactions and intermediates discussed:

| Reaction Type | Starting Materials | Intermediate | Product | Key Conditions |

| Mannich Reaction & Cyclization | o-nitroaniline, formaldehyde, methyl ethyl ketone | 4-(2'-Nitroanilino)-3-methylbutan-2-one | This compound | Acidic, oxidizing |

| Nitration | 2,4-Dimethylquinoline | - | 2,4-Dimethyl-8-nitroquinoline & 2,4-Dimethyl-6-nitroquinoline | Low temperature |

Conversion of Other Nitro-Quinoline Derivatives

An alternative approach to obtaining this compound involves the chemical transformation of other nitro-substituted quinolines. One documented method involves the cyclization of 4-(2'-nitroanilino)-3-methylbutan-2-one. This intermediate, prepared via a Mannich reaction of o-nitroaniline, formaldehyde, and methyl ethyl ketone, can be cyclized to this compound under acidic and oxidizing conditions. researchgate.net This specific cyclization requires both an acidic environment and an oxidizing agent to proceed successfully. researchgate.net

Catalytic Strategies in Quinoline Synthesis

Catalysis offers powerful tools for the synthesis of quinoline derivatives, often providing milder reaction conditions and improved yields.

Ferric Chloride Catalysis

Ferric chloride (FeCl₃) has emerged as an effective and inexpensive catalyst for various quinoline syntheses. nih.govacs.orgtandfonline.com It has been successfully employed in the Friedländer annulation for the synthesis of polysubstituted quinolines from 2-amino ketones and α-methylene carbonyl compounds. tandfonline.com This method is notable for being solvent-free and proceeding at room temperature with excellent yields. tandfonline.com

In another application, FeCl₃·6H₂O catalyzes the intramolecular allylic amination of 2-aminophenyl-1-en-3-ols to produce substituted dihydroquinolines and quinolines. nih.govacs.orgorganic-chemistry.org This iron-catalyzed reaction proceeds smoothly under mild conditions, with optimization studies indicating that 2 mol% of FeCl₃·6H₂O in dichloromethane (B109758) at room temperature provides the best results. organic-chemistry.org This methodology also allows for a one-pot synthesis of substituted quinolines through subsequent deprotection and aromatization steps. organic-chemistry.org

A recent development involves the FeCl₃-catalyzed decyanative [4+2] annulation of α-aminonitriles with alkynes to access 2,4-diaryl quinolines. nih.gov This strategy has shown broad substrate tolerance and can be adapted for gram-scale synthesis and continuous-flow processes, significantly reducing reaction times. nih.gov

Twin Catalyst Systems for Quinoline Derivatives

An innovative approach for the synthesis of quinoline derivatives involves the use of a "twin catalyst" system. google.com This one-pot procedure utilizes two distinct catalysts: ferric chloride supported on silica (B1680970) (silferc) and zinc chloride. google.com This method has been applied to the reaction of anilines or substituted anilines with methyl vinyl ketone to produce a variety of quinoline derivatives, including 4,8-dimethylquinoline (B78481) and 8-chloro-4-methylquinoline. google.com The primary advantage of this twin catalyst system is the avoidance of volatile organic solvents, offering a cleaner and more environmentally friendly chemical process. google.com

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Nitro Group in 3,4-Dimethyl-8-nitroquinoline

The nitro group at the C-8 position is the most reactive functional group in the molecule, primarily undergoing reduction to an amino group or activating the aromatic ring for nucleophilic attack.

The conversion of the nitro group to an amine is a fundamental transformation, yielding 8-amino-3,4-dimethylquinoline. This process is crucial for the synthesis of various derivatives, as the resulting amino group can be further functionalized. The reduction can be achieved through several methods, including the use of stoichiometric metal reagents.

The reduction of nitroquinolines to their corresponding aminoquinolines is commonly accomplished using dissolving metals. Iron filings in the presence of an acid, such as acetic acid, are a well-established reagent for this transformation. researchgate.net For instance, the reduction of the closely related 6-methoxy-3-methyl-8-nitroquinoline (B8358403) to 8-amino-6-methoxy-3-methylquinoline (B8277957) is effectively carried out by the addition of iron filings to a hot mixture of di-n-butyl ether and dilute acetic acid. google.com This method is mild and selective for the nitro group, leaving other functional groups on the quinoline (B57606) ring intact. mdpi.com Other reagents, such as sodium hypophosphite in conjunction with a palladium catalyst, are also effective for the reduction of aromatic nitro groups to anilines. researchgate.net

Table 1: Stoichiometric Reagents for Nitroquinoline Reduction

| Reagent System | Substrate Example | Product Example | Efficacy | Reference |

| Iron Filings / Acetic Acid | 6-Methoxy-3-methyl-8-nitroquinoline | 8-Amino-6-methoxy-3-methylquinoline | High yield, selective for nitro group | researchgate.netgoogle.com |

| Sodium Hypophosphite / Pd/C | General Aromatic Nitro Compounds | General Anilines | Good yield and selectivity | researchgate.net |

The general pathway is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

This stepwise reduction highlights the complexity of the reaction, even when it results in a high yield of the final amino product. mdpi.comnih.gov

The powerful electron-withdrawing nature of the nitro group deactivates the quinoline ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This is particularly true for the substitution of hydrogen atoms located at positions ortho or para to the nitro group.

A key example of SNAr in nitroquinolines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal replacement of a hydrogen atom by a nucleophile. wikipedia.org The VNS reaction typically involves a carbanion that has a leaving group attached to the carbanionic center. organic-chemistry.org The mechanism proceeds via the initial addition of the nucleophile to an electron-deficient carbon atom on the aromatic ring to form a σ-complex intermediate. mdpi.comorganic-chemistry.org This is followed by a base-induced elimination of the leaving group from the intermediate, which restores aromaticity. nih.gov

For 8-nitroquinoline (B147351) derivatives, VNS reactions have been shown to occur. Studies on the amination of 8-nitroquinoline with 4-amino-1,2,4-triazole (B31798) in a basic medium show that substitution occurs at the C-7 position, which is para to the nitro group. researchgate.netcdnsciencepub.com This regioselectivity is influenced by the position of the activating nitro group. While substitution is often favored at the ortho position for many nitroarenes, the para position is targeted in the case of 8-nitroquinoline. researchgate.netkuleuven.be The presence of the methyl groups at C-3 and C-4 in this compound is not expected to alter this fundamental reactivity pattern, which is primarily governed by the C-8 nitro group.

Table 2: VNS Reactivity of Nitroquinolines

| Substrate | Nucleophile/Conditions | Position of Substitution | Reaction Type | Reference |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole / t-BuOK | C-7 (para to NO₂) | VNS | researchgate.netcdnsciencepub.com |

| 5-, 6-, and 8-Nitroquinolines | Chloromethyl phenyl sulfone | Predominantly ortho to NO₂ | VNS | kuleuven.be |

| General Nitroquinolines | Bulky nucleophiles (e.g., 9H-carbazole) | ortho and/or para to NO₂ | VNS | nih.govmdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity of the Quinoline Core

The quinoline core of this compound is a relatively stable aromatic system. Its reactivity is significantly modulated by the existing substituents. The synthesis of this compound itself can be achieved via the cyclization of 4-(2'-nitroanilino)-3-methylbutan-2-one under acidic and oxidizing conditions, which speaks to the stability of the quinoline ring once formed. publish.csiro.au

While the electron-withdrawing nitro group deactivates the ring towards electrophilic attack, the pyridine (B92270) part of the quinoline can still react at the nitrogen atom, for example, through protonation in acidic media or by forming N-oxides. The benzene (B151609) ring is generally less reactive due to the deactivating effect of both the fused pyridine ring and the nitro group. However, functionalization of the quinoline core in related nitroquinoline systems has been demonstrated. For example, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been performed on chloro-substituted nitroquinolines, indicating that with the appropriate functional group present, the core can be further modified. chim.it Direct alkylation at the C-4 position of the quinoline nucleus is also a known transformation, highlighting another potential reaction pathway for the core structure. researchgate.net

Influence of Methyl Substituents on Ring Reactivity

The presence of methyl groups at the 3- and 4-positions significantly influences the reactivity of the quinoline scaffold. As electron-donating groups, methyl substituents generally enhance the reactivity of the quinoline system toward electrophiles through an inductive effect. numberanalytics.com However, their placement on the pyridine ring also introduces steric factors that can affect reaction pathways.

In processes like hydrodenitrogenation (HDN), the position of methyl groups is critical. Studies on various methyl-substituted quinolines have shown that methyl groups on the nitrogen-containing ring can substantially lower HDN conversion rates compared to unsubstituted quinoline. utah.edu This is partly attributed to steric hindrance; for instance, a methyl group on the β-carbon (position 3) can increase the steric hindrance around the C=C bond, making the cleavage of the adjacent C-N bond more challenging. mdpi.com The 4-methyl group, while exerting less steric hindrance than a group at the 2-position, can still influence the electron density distribution across the π-system.

Table 1: Influence of Methyl Group Position on Quinoline Reactivity

| Substituent Position | Observed Effect | Primary Influence |

|---|---|---|

| 2-Methyl (α-C) | Hinders contact between the N atom and active catalyst sites, weakening competitive reaction ability. mdpi.com | Steric Hindrance |

| 3-Methyl (β-C) | Increases steric hindrance of the C=C group, making C-N bond cleavage more difficult. mdpi.com | Steric Hindrance |

Role of the Nitro Group as an Activating Group

The nitro group at the 8-position is a powerful electron-withdrawing group that plays a crucial role in activating the quinoline ring system. mdpi.com Its strong deactivating effect on electrophilic substitution is contrasted by its significant activating effect toward nucleophilic substitution reactions. mdpi.comnih.gov This activation occurs because the nitro group withdraws electron density from the aromatic rings, making them more susceptible to attack by nucleophiles. mdpi.com

This principle is demonstrated in several key transformations:

Nucleophilic Aromatic Substitution (SNAr): The presence of a nitro group can activate adjacent leaving groups (like halogens) for substitution. For example, the bromine atom in 6-bromo-5-nitroquinoline (B1267105) is activated by the adjacent nitro group, facilitating its replacement by cyclic amines. researchgate.net

Vicarious Nucleophilic Substitution (VNS): The nitro group activates the aromatic ring for VNS, a method for the direct amination of nitroquinoline derivatives where a hydrogen atom is replaced. mdpi.com The reaction proceeds through the initial addition of a nucleophile to the electron-deficient ring to form an intermediate sigma-complex. mdpi.com

Cine-Substitution: In some nitroquinolones, the nitro group can direct an incoming nucleophile to substitute at the adjacent position, accompanied by the elimination of the nitro group itself. nih.govnih.gov

The nitro group's ability to be readily reduced to an amino group also makes it a valuable synthetic handle for further functionalization. nih.govnih.gov

Steric and Electronic Effects on Reaction Pathways

The reaction pathways of this compound are determined by a delicate balance of steric and electronic effects. Electronically, the system features a "push-pull" dynamic: the electron-donating methyl groups increase electron density, while the electron-withdrawing 8-nitro group strongly decreases it, particularly on the benzene ring. numberanalytics.com

Steric interactions, especially those involving substituents in the "peri" positions (like 1 and 8), can lead to significant changes in reactivity. In related compounds, steric repulsion between a 1-methyl group and an 8-nitro group has been shown to distort the quinolone skeleton, forcing the nitro group out of coplanarity with the ring system. clockss.org This distortion reduces the aromaticity of the pyridone ring, making it behave more like an activated nitroalkene and enhancing its reactivity at the 4-position. nih.govclockss.org While this compound lacks a 1-methyl group, the principle that steric strain can activate a molecule beyond simple electronic effects is a key consideration in its chemistry. clockss.org

The combination of these effects dictates the regioselectivity of reactions. For example, in electrophilic reactions like nitration, substitution is directed by the existing groups. brieflands.com In nucleophilic reactions, the powerful activating effect of the 8-nitro group often dominates. mdpi.comresearchgate.net

Formation of Derived Chemical Entities

This compound serves as a valuable precursor for the synthesis of more complex molecules, primarily through the transformation of its nitro group.

Synthesis of Aminoquinoline Intermediates for Further Derivatization

A primary and crucial transformation of this compound is the reduction of its nitro group to form 3,4-dimethyl-8-aminoquinoline. google.com This aminoquinoline is a versatile intermediate, as the amino group can be readily converted into a wide range of other functionalities. nih.govnih.gov

The reduction can be achieved using various methods. A common and effective approach is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid. nih.gov Another documented method involves reacting this compound with a solution of hydrogen sulfide (B99878) in aqueous ammonia, which provides the corresponding aminoquinoline in high yield. google.com

Table 2: Synthesis of 3,4-Dimethyl-8-aminoquinoline

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | NH₄Cl, NH₄OH, H₂S, Ethanol | 60-70°C, 2 hours | 3,4-Dimethyl-8-aminoquinoline | 96% | google.com |

Elaboration to Polycyclic Aromatic Systems (e.g., 1,10-Phenanthrolines)

The 8-aminoquinoline (B160924) intermediate derived from this compound is a cornerstone for the construction of larger, polycyclic aromatic systems. A prominent example is the synthesis of substituted 1,10-phenanthrolines. deepdyve.comsbc.org.pl The 1,10-phenanthroline (B135089) framework is typically formed by building a new six-membered heterocyclic ring onto the 7- and 8-positions of the 8-aminoquinoline.

This is commonly achieved through cyclization reactions such as the Skraup or Friedländer syntheses. deepdyve.comacs.org In a Skraup-type reaction, the 8-aminoquinoline is reacted with a compound like an α,β-unsaturated ketone in the presence of an acid and an oxidizing agent. google.comsbc.org.pl For instance, 3,4-dimethyl-8-aminoquinoline can be reacted with 1-hydroxy-2-methyl-butan-3-one under acidic conditions to yield the corresponding tetramethyl-substituted 1,10-phenanthroline. google.com This transformation highlights the synthetic utility of this compound as a gateway to complex, multi-ring structures.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is essential for identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds.

No experimental FTIR spectra for 3,4-Dimethyl-8-nitroquinoline were found in the reviewed literature. A typical FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the quinoline (B57606) ring, and the prominent symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Specific ¹H NMR data for this compound, including chemical shifts and coupling constants for the aromatic and methyl protons, are not published in the available literature. Some chemical database entries indicate the existence of predicted spectra, but the actual data is not provided molbase.cn.

As with ¹H NMR, no experimentally determined ¹³C NMR spectra for this compound are documented. Predicted ¹³C NMR data is alluded to in some databases but remains inaccessible molbase.cn. Such data would be crucial for confirming the carbon framework of the molecule.

There is no information regarding the use of advanced multinuclear NMR techniques for the analysis of this compound in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. nih.gov The resulting mass spectrum displays the molecular ion (M+) peak, which corresponds to the nominal molecular weight, and a series of fragment ion peaks that form a unique fingerprint for the compound. nih.gov

For this compound (C₁₁H₁₀N₂O₂), the molecular ion peak would be expected at an m/z corresponding to its integer molecular weight of 202. The fragmentation pattern would likely involve characteristic losses based on its structure:

Loss of a nitro group (-NO₂): A peak at m/z 156 (M - 46) resulting from the cleavage of the C-N bond.

Loss of a methyl radical (-CH₃): A peak at m/z 187 (M - 15) from the loss of one of the methyl groups.

Subsequent fragmentations: Further fragmentation of the quinoline ring system.

While these fragmentation pathways are anticipated based on the structure, specific experimental EIMS data and detailed fragmentation patterns for this compound are not available in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's elemental formula from its exact mass, as different formulas with the same nominal mass will have distinct exact masses. libretexts.org

For this compound, the molecular formula is C₁₁H₁₀N₂O₂. The theoretical monoisotopic mass can be calculated with high precision.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Calculated Monoisotopic Mass | 202.074228 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated 202.074228 Da would confirm the elemental composition of C₁₁H₁₀N₂O₂. enovatia.com However, published experimental HRMS data for this compound could not be located in the reviewed literature.

Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains a conjugated aromatic system (the quinoline ring) substituted with a nitro group, which is a strong chromophore. The expected electronic transitions would be:

π → π* transitions: Associated with the conjugated π-system of the quinoline ring, typically occurring at shorter wavelengths with high intensity.

n → π* transitions: Involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the quinoline ring, occurring at longer wavelengths with lower intensity.

The presence of two methyl groups (electron-donating) and a nitro group (electron-withdrawing) on the quinoline ring will influence the energy of these transitions and thus the position of the maximum absorption wavelengths (λmax). Increased conjugation generally leads to a bathochromic shift (a shift to longer wavelengths). youtube.com While general absorption ranges for nitroquinoline derivatives have been reported, a specific experimental UV-Vis spectrum detailing the λmax values for this compound is not documented in the available scientific literature. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, one can generate a diffraction pattern that is used to calculate the positions of atoms within the crystal lattice. This analysis provides precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-π stacking), revealing the molecule's conformation and packing in the solid state. ufp.pt

Computational and Theoretical Chemistry Studies of this compound Remain to be Explored

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and properties of chemical compounds. These studies typically involve:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms in a molecule.

Electronic Structure and Molecular Orbitals: Analyzing the distribution of electrons and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Local Reactivity Descriptors: Quantifying the reactivity of specific atoms or regions within the molecule.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer, hyperconjugation, and bonding interactions within the molecule. wisc.edu

Although detailed computational investigations have been performed on structurally related quinoline derivatives, such as 2-methyl-8-nitroquinoline (B1328908) bohrium.com, 8-nitroquinoline (B147351) researchgate.net, and various other substituted quinolines, the specific data for this compound is absent. These studies on analogous compounds demonstrate the utility of computational methods in characterizing the properties of the quinoline scaffold. For instance, research on 8-nitroquinoline hydrazides has explored their electronic properties through HOMO-LUMO analysis as part of anti-cancer research. researchgate.net Similarly, DFT has been used to study the structural and electronic properties of 8-hydroxy-5-nitroquinoline and other derivatives. dntb.gov.ua

The absence of specific computational data for this compound highlights a gap in the current scientific literature. Future research would be necessary to perform the quantum mechanical calculations required to detail its ground state properties, electronic structure, reactivity, and bonding characteristics as outlined.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. researchgate.netrsc.org These theoretical calculations can forecast vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which are fundamental for molecular characterization. rsc.orgdntb.gov.ua

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic Protons: 7.0-8.5 |

| Methyl Protons: 2.5-3.0 | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic Carbons: 120-150 |

| Methyl Carbons: 15-25 | ||

| FT-IR | Vibrational Frequency (cm⁻¹) | C=N Stretch: ~1600 |

| NO₂ Asymmetric Stretch: ~1530 | ||

| NO₂ Symmetric Stretch: ~1350 |

Analysis of Photophysical Properties through Computational Models

Time-Dependent Density Functional Theory (TD-DFT) is a key computational tool for investigating the electronic transitions that govern a molecule's photophysical properties, such as UV-Vis absorption and fluorescence. sci-hub.senih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as oscillator strengths, which relate to the intensity of the transition. researchgate.net

Studies on nitroquinoline and other quinoline (B57606) derivatives show that the positions of substituents significantly influence their electronic spectra. researchgate.netunesp.br The nitro group (NO₂), being a strong electron-withdrawing group, and methyl groups (CH₃), being electron-donating, are expected to cause substantial shifts in the absorption and emission wavelengths of the parent quinoline structure. unesp.br TD-DFT calculations can model these effects by analyzing the molecular orbitals involved in the electronic transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comrsc.org

The surrounding solvent environment can significantly alter the photophysical properties of a molecule, a phenomenon known as solvatochromism. unesp.br Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with TD-DFT to simulate these solvent effects. sci-hub.senih.gov

For quinoline derivatives, an increase in solvent polarity often leads to a shift in the absorption and emission maxima. researchgate.netunesp.br For example, studies on similar compounds have shown that polar solvents can stabilize the excited state differently than the ground state, leading to a red shift (bathochromic shift) in the fluorescence spectrum. researchgate.net Conversely, absorption spectra can exhibit either a red or blue shift (hypsochromic shift) depending on the specific interactions between the solute and solvent molecules. sci-hub.senih.gov Computational analysis of 3,4-Dimethyl-8-nitroquinoline in various solvents would reveal the extent of these shifts and provide insights into the change in dipole moment upon electronic excitation. unesp.br

Table 2: Predicted Solvent Effects on Photophysical Properties of a Nitroaromatic Compound (Illustrative) (Note: This table illustrates the typical solvent effects observed for nitroaromatic compounds, as specific data for this compound was not found.)

| Solvent | Dielectric Constant (ε) | Predicted Absorption λmax (nm) | Predicted Emission λmax (nm) |

| Gas Phase | 1.0 | 320 | 380 |

| Toluene | 2.4 | 325 | 390 |

| Acetone | 20.7 | 335 | 410 |

| Ethanol | 24.6 | 338 | 415 |

| Water | 80.1 | 340 | 425 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wisdomlib.orgresearchgate.net These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to a measured activity, such as antimicrobial or anticancer potency. nih.govmdpi.com

For quinoline derivatives, QSAR studies have been extensively used to design new compounds with enhanced therapeutic properties. researchgate.netnih.gov Researchers develop models based on large datasets of quinoline analogues to identify the key structural features that govern their activity. nih.gov For instance, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to guide the synthesis of new antimalarial quinoline derivatives. nih.gov

Table 3: Key Parameters in a Hypothetical QSAR Model for Antimicrobial Quinolines (Note: This table is a hypothetical representation of a QSAR model for quinoline analogues.)

| Model Type | Statistical Parameter | Value | Interpretation |

| CoMFA/CoMSIA | q² (Cross-validated r²) | > 0.6 | Good predictive ability of the model. nih.gov |

| r² (Non-cross-validated r²) | > 0.9 | Strong correlation between descriptors and activity. nih.gov | |

| MLR (Multiple Linear Regression) | F-test value | High | Statistically significant regression model. ajsp.net |

| Standard Error | Low | High precision of the model's predictions. ajsp.net |

Advanced Applications in Materials and Synthetic Chemistry

Role as Core Scaffolds in Organic Synthesis

The quinoline (B57606) framework is a cornerstone in synthetic organic chemistry, and the specific substitution pattern of 3,4-Dimethyl-8-nitroquinoline provides chemists with a reactive and adaptable starting material. rsc.org The presence of the nitro group, in particular, activates the molecule for a variety of chemical transformations.

Building Blocks for Complex Molecular Architectures

This compound serves as a valuable building block for constructing more intricate molecular structures. The nitro group at the 8-position strongly influences the electronic properties of the quinoline ring, making it susceptible to specific chemical modifications. mdpi.com

One of the most significant reactions is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The nitro group activates the aromatic ring, enabling nucleophiles to attack and displace a hydrogen atom, typically at a position ortho or para to the nitro group. nih.govmdpi.com This allows for the direct introduction of various functional groups, such as amino groups, onto the quinoline core, a crucial step in building molecular diversity. nih.gov For instance, the amination of nitroquinolines is a key process for creating precursors for biologically active compounds and functional materials. nih.gov

Furthermore, the nitro group itself is a versatile functional handle that can be readily transformed. A common and powerful transformation is its reduction to an amino group (NH₂). acs.orggoogle.com This is often achieved using reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. acs.orggoogle.com The resulting 8-aminoquinoline (B160924) derivative is a critical intermediate that can undergo a wide array of subsequent reactions, including diazotization to form azo compounds or condensation reactions to create amides and other complex structures. acs.orgajchem-a.com

The methyl groups on the quinoline ring can also be functionalized, for example, through oxidation to form carboxylic acids, further expanding the synthetic possibilities. researchgate.net The strategic combination of these transformations allows this compound to be a starting point for multi-step syntheses, leading to a diverse range of complex heterocyclic compounds. mdpi.com A recent palladium-catalyzed denitrative Mizoroki-Heck reaction has been developed, using nitroarenes like nitroquinolines to efficiently synthesize 1,4-diaryl-1,3-butadienes, which are key components for optical devices. acs.org

Table 1: Key Synthetic Transformations of Nitroquinoline Scaffolds

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophiles (e.g., 9H-carbazole), Base (e.g., t-BuOK) | Aminated Quinolines | Direct C-N bond formation on the aromatic ring. nih.govmdpi.com |

| Nitro Group Reduction | SnCl₂, Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Aminoquinolines | Creates a versatile amino group for further functionalization. acs.orggoogle.com |

| Denitrative Cross-Coupling | Palladium catalyst, Dienes | Aryl-substituted Dienes | Forms new C-C bonds for creating conjugated systems. acs.org |

| Cycloaddition | Electron-rich alkenes/dienes | Fused-ring Systems | Constructs new rings on the quinoline framework. mdpi.com |

Development of Optically and Electrically Active Materials

The inherent electronic properties of the quinoline ring system make it an attractive scaffold for the development of materials with tailored optical and electrical characteristics. nih.gov The combination of electron-donating and electron-withdrawing substituents can create molecules with significant charge-transfer character, which is fundamental to many optoelectronic applications. unesp.brbohrium.com

Exploration of Derivatives for Material Science Applications

Derivatives of this compound are being explored for their potential in material science, particularly in optoelectronics. unesp.br Quinoline-based molecules are known to possess excellent mechanical properties and can be highly efficient in electron transport, making them suitable for devices like Organic Light-Emitting Diodes (OLEDs). unesp.brresearchgate.net

Research has shown that the introduction of substituents like phenyl, nitro, and amino groups onto the quinoline backbone significantly alters the molecule's absorption and fluorescence properties. unesp.br For example, studies on various substituted quinolines have demonstrated that the presence of a nitro group can cause a substantial shift in the maximum absorption wavelength (λmax) and affect the fluorescence quantum yield. unesp.br While the parent quinoline molecule may not be fluorescent, the addition and specific placement of functional groups can induce strong luminescence. unesp.br

This principle is actively applied in the design of new materials. Metal complexes of quinoline derivatives, including those with nitro groups, have been synthesized and shown to emit light, with potential applications as electroluminescent materials in OLEDs. researchgate.net Furthermore, quinoline derivatives are used to create fluorescent sensors. By attaching a π-conjugated bridge to a nitroquinoline core, researchers have developed probes for detecting heavy metal ions. mdpi.com The rotation and isomerization of aryl groups within these π-conjugated systems can significantly influence their electronic and optical properties, affecting charge transfer, light absorption, and emission. mdpi.com The field continues to explore how modifications to the core this compound structure can be used to fine-tune these properties for specific high-tech applications, such as nonlinear optical (NLO) materials and liquid crystals. acs.orgbohrium.com

Table 2: Photophysical Properties of Substituted Quinoline Derivatives

| Compound | Substituent(s) | Max Absorption (λmax) in Ethanol | Fluorescence Quantum Yield in Ethanol | Reference |

| Quinoline | None | 272 nm | 0% | unesp.br |

| Nitroquinoline | -NO₂ | 335 nm | 0.25% | unesp.br |

| Aminoquinoline | -NH₂ | 375 nm | 65.33% | unesp.br |

| Dimethylamine quinoline | -N(CH₃)₂ | 388 nm | 57.70% | unesp.br |

Industrial Relevance in Dyes and Pigments Production

Quinoline and its derivatives have a long history in the dye industry, where they serve as key intermediates in the manufacture of a wide range of colorants. wikipedia.orgresearchgate.net While the direct use of this compound in specific commercial dyes is not widely documented, its structural components are characteristic of precursors used in the synthesis of important dye classes. afirm-group.com

Quinolines are used to produce cyanine (B1664457) and azo dyes. researchgate.netafirm-group.com Cyanine dyes, known for their sharp absorption bands, are often synthesized from 2-methylquinoline (B7769805) (quinaldine) or 4-methylquinoline (B147181) (lepidine) derivatives. nih.govwikipedia.org The methyl groups in this compound provide the necessary structural elements for this type of dye synthesis.

Moreover, the 8-nitroquinoline (B147351) portion of the molecule is a direct precursor to 8-aminoquinoline, a vital component in the synthesis of azo dyes. ajchem-a.com Azo dyes, which constitute a large and commercially significant class of colorants, are formed through the coupling of a diazonium salt with an electron-rich coupling component. ajchem-a.com The synthesis of an azo-dye ligand from 5-nitro-quinoline-8-ol has been reported, highlighting the utility of nitro-substituted quinolines in this field. ajchem-a.com Therefore, this compound is a potential intermediate for producing both cyanine and azo dyes, which have applications in textiles, leather, and paper industries.

Table 3: Quinoline-Based Dye Classes

| Dye Class | Key Quinoline Precursor Type | Structural Feature Utilized | Example Application |

| Cyanine Dyes | Methyl-quinolines (Quinaldine, Lepidine) | Reactive methyl group | Photosensitive pigments, Food colorants. rsc.orgnih.govwikipedia.org |

| Azo Dyes | Amino-quinolines (from Nitro-quinolines) | Diazotized amino group | Textile and leather dyeing. ajchem-a.com |

| Disperse Dyes | Various quinoline derivatives | Chromophoric quinoline system | Dyeing synthetic fabrics. afirm-group.com |

Environmental Behavior and Degradation Studies

Environmental Distribution and Partitioning Characteristics

The environmental journey of a chemical is dictated by its intrinsic properties, which determine how it partitions among air, water, and soil.

Air, Water, and Soil Compartmentalization

The distribution of 3,4-Dimethyl-8-nitroquinoline in the environment is governed by its physical and chemical properties, such as vapor pressure, water solubility, and its affinity for organic matter in soil and sediment. For the analogue compound 1,2-dimethyl-4-nitrobenzene, partitioning is expected to occur primarily to water and soil compartments epa.gov. Similarly, quinoline (B57606) is characterized by its semi-volatile nature, allowing it to exist in both gaseous and particulate phases in the atmosphere canada.ca.

Based on fugacity modeling of a related compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a substance with very low water solubility, a release to surface water would result in 98% partitioning to sediment, while a release to soil would see 99.9% remain in that compartment oecd.org. Given that this compound likely has low to moderate water solubility, it would exhibit significant partitioning to soil and sediment. Its mobility in soil would be moderate to low, influenced by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the analogue quinoline, a moderate log Koc of 3.26 suggests moderate mobility in soil canada.ca.

Influence of Water Solubility on Environmental Fate

Water solubility is a critical factor in determining a chemical's environmental behavior. Nitroaromatic compounds are often water-soluble, which can lead to the contamination of surface and groundwater resources researchgate.net. Quinoline itself has a high water solubility, which, combined with its moderate affinity for organic carbon, contributes to its potential for moderate to high mobility in soil canada.ca.

The solubility of this compound will directly impact its transport and distribution. Higher solubility would facilitate its movement through the soil column and increase its bioavailability in aquatic systems. Conversely, lower solubility would lead to greater adsorption to soil and sediment particles, reducing its mobility but increasing its persistence in those compartments oecd.org. For instance, chemicals with very low water solubility (e.g., 2.85 μg/L) tend to partition strongly to sediment when released into water oecd.org.

Table 1: Physicochemical Properties of Analogue Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| Quinoline | Water Solubility | High | canada.ca |

| Quinoline | Log Koc | 3.26 | canada.ca |

| 1,2-Dimethyl-4-nitrobenzene | Water Solubility | Slightly soluble | epa.gov |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Water Solubility | 2.85 µg/L (very low) | oecd.org |

| N-Nitrosodimethylamine (NDMA) | Log Kow | -0.57 (low) | who.int |

Environmental Transformation and Degradation Processes

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence. These processes can be broadly categorized as biotic (carried out by living organisms) and abiotic (physical or chemical processes).

Biotic Degradation Pathways

Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. Studies on analogue compounds show that quinoline and its derivatives can be degraded by microorganisms. For example, Pseudomonas species have been shown to hydroxylate the 2-position of 8-methylquinoline (B175542) nih.gov. Further degradation by other microbial species can lead to the formation of 2-quinolinones, which can be subsequently broken down nih.gov.

Quinoline itself is biodegradable in soil, particularly under conditions that favor microbial growth, and can be mineralized within 7-10 days canada.ca. However, under less favorable conditions, such as those found in deep soil and groundwater with low oxygen and carbon sources, degradation is significantly slower canada.ca. The presence of the nitro group on the this compound molecule is expected to increase its resistance to biodegradation, as nitroaromatic compounds are generally known for their persistence and recalcitrance epa.govresearchgate.net.

Abiotic Degradation Mechanisms

Abiotic processes, particularly photodegradation, play a significant role in the breakdown of quinoline-based compounds. In the atmosphere, this compound is expected to react with hydroxyl radicals, a key abiotic degradation process epa.gov.

In aquatic environments, direct photolysis is a major removal pathway. The photodegradation of quinoline in water has been studied, with a predicted half-life in near-surface lake water of about 14 days in summer researchgate.net. The process is accelerated by substances that produce hydroxyl radicals, such as nitrates and dissolved organic matter researchgate.net. The photodegradation of quinoline yields products like 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, though prolonged irradiation can lead to the destruction of the aromatic nucleus researchgate.net. Similarly, N-Nitrosodimethylamine (NDMA) degrades rapidly in daylight through direct photolysis, with a half-life of 0.5 to 1.0 hour in air who.int. This suggests that sunlight-induced degradation would be a significant fate process for this compound in both air and surface waters.

Susceptibility to Hydrolysis

Table 2: Degradation Data for Analogue Compounds

| Compound | Degradation Process | Half-life / Rate | Reference |

|---|---|---|---|

| Quinoline | Biodegradation (Soil) | Mineralized in 7–10 days (favorable conditions) | canada.ca |

| Quinoline | Photodegradation (Surface Water) | ~14 days (summer) | researchgate.net |

| N-Nitrosodimethylamine (NDMA) | Photodegradation (Air) | 0.5 - 1.0 hour | who.int |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Hydrolysis (pH 7) | > 7 years (estimated) | oecd.org |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of quinoline (B57606) derivatives, often relying on methods like the Skraup or Doebner-von Miller reactions, has historically involved harsh conditions, strong acids, and significant waste generation. A primary future objective is to reimagine these synthetic pathways through the lens of green chemistry. A known method for preparing 3,4-Dimethyl-8-nitroquinoline involves the cyclization of 4-(2'-Nitroanilino)-3-methylbutan-2-one under acidic oxidizing conditions researchgate.net. Research is now pivoting towards cleaner, more efficient alternatives.

Emerging green strategies applicable to quinoline synthesis focus on several key areas:

Alternative Energy Sources: Microwave-assisted and ultrasound-mediated syntheses are gaining traction. These methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing side product formation.

Benign Solvents: A shift from conventional organic solvents to greener alternatives like water, ethanol, or supercritical fluids is a critical research direction. For instance, performing Doebner-Miller type reactions in water with an appropriate catalyst can mitigate the environmental impact of the synthesis sapub.org.

Heterogeneous Catalysis: The use of solid, recyclable acid catalysts instead of homogeneous mineral acids like sulfuric acid simplifies product purification and reduces corrosive waste streams.

Future work will likely focus on adapting these principles to the specific synthesis of this compound, potentially developing a one-pot reaction from o-nitroaniline that leverages a recyclable catalyst in a green solvent under microwave irradiation.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Exploring bio-based starting materials to replace petroleum-derived anilines or ketones. | Reduced carbon footprint and reliance on fossil fuels. |

| Catalysis | Employing solid acid catalysts (e.g., zeolites, ion-exchange resins) for the cyclization step. | Ease of separation, catalyst reusability, reduced corrosive waste. |

| Benign Solvents | Utilizing water or bio-ethanol as the reaction medium. | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Implementing microwave or ultrasonic irradiation to drive the reaction. | Shorter reaction times, lower energy consumption, improved yields. |

Exploration of Novel Reactivity Patterns for Functionalization

The functionalization of the this compound core is key to tuning its properties for specific applications. While classical electrophilic aromatic substitution is known, emerging research focuses on more sophisticated and selective transformations.

One promising area is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination or alkylation of the electron-deficient quinoline ring, a process that is often difficult to achieve with traditional methods. Studies on other nitroquinolines have shown that the nitro group effectively activates the aromatic ring for such nucleophilic attacks, offering a direct route to new derivatives nih.gov. Exploring the VNS reactivity of this compound could yield novel amino-substituted compounds.

Furthermore, the reactivity of the methyl groups at positions 3 and 4 presents an opportunity for functionalization. These groups can potentially be halogenated or oxidized to form aldehydes or carboxylic acids, which then serve as handles for further synthetic elaboration, such as the introduction of new side chains or the construction of more complex heterocyclic systems.

Future research will likely investigate:

The regioselectivity of VNS reactions on the this compound scaffold.

The development of catalytic C-H activation methods to selectively functionalize the methyl groups.

The use of the nitro group as a directing group for metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

Understanding the behavior of this compound in complex environments requires moving beyond static structural characterization. Advanced spectroscopic techniques are crucial for probing its dynamic properties, such as conformational changes, excited-state behavior, and interactions with other molecules.

Time-Resolved Spectroscopy is a powerful tool for this purpose. Techniques like laser flash photolysis (LFP), time-resolved infrared (TRIR) spectroscopy, and transient absorption spectroscopy can monitor the short-lived species formed upon photoexcitation acs.orgdissertation.com. For a nitroaromatic compound, this allows for the direct observation of triplet excited states, radical anions, and the kinetics of their subsequent reactions, such as proton or electron transfer acs.orgresearchgate.net. Studying this compound with these methods could reveal its photophysical properties and potential as a photosensitizer.

Dynamic NMR Spectroscopy , including variable-temperature (VT) NMR and Nuclear Overhauser Effect (NOE) experiments, can provide insight into molecular motion and conformational dynamics in solution beilstein-journals.org. These techniques can be used to measure the energy barriers to bond rotation and to determine the preferred three-dimensional structure of the molecule and its derivatives, which is crucial for understanding its interaction with biological targets or material interfaces nih.gov.

| Spectroscopic Technique | Information Gained for Dynamic Systems | Relevance to this compound |

| Time-Resolved Absorption/Emission | Characterization of excited states (lifetimes, reaction pathways). | Understanding photochemical stability and reactivity. |

| Time-Resolved Infrared (TRIR) | Structural information of transient species (radicals, triplets). | Elucidating reaction mechanisms involving short-lived intermediates acs.org. |

| Variable-Temperature (VT) NMR | Quantifying the kinetics of conformational exchange or tautomerism. | Assessing molecular flexibility and structural dynamics in solution beilstein-journals.org. |

| NOESY/ROESY NMR | Determining through-space proximity of atoms to define solution-state conformation. | Mapping the 3D structure and potential interaction sites nih.gov. |

Computational Design and Prediction of New Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and screening of new molecules before their synthesis. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to predict a wide range of properties.

Researchers can computationally model new derivatives by adding various functional groups to the parent structure and calculating how these modifications affect key parameters bohrium.comrsc.org. This approach allows for the rational design of molecules with tailored characteristics.

Key areas of computational investigation include:

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the electronic band gap, which is crucial for applications in electronics and photochemistry mdpi.com.

Molecular Electrostatic Potential (MEP): Mapping the MEP on the molecular surface helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds and to understand the structural basis for their spectroscopic features.

Non-Linear Optical (NLO) Properties: Calculating molecular polarizability and hyperpolarizability to screen for derivatives with potential applications in optoelectronic devices bohrium.comresearchgate.net.

By systematically modeling derivatives, computational studies can guide synthetic efforts, prioritizing candidates that are most likely to exhibit desired properties and accelerating the discovery process.

Expanding Non-Biological Applications in Advanced Materials

While quinoline derivatives have been extensively studied for their biological activity, a significant future direction is the exploration of their non-biological applications in the field of advanced materials. The unique electronic structure of the nitroquinoline core makes it an attractive candidate for several high-technology applications.

Optoelectronics: Quinoline derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and as functional dyes mdpi.comresearchgate.net. The combination of an electron-donating part of a molecule with an electron-accepting part (like a nitroquinoline) can create materials with interesting charge-transfer properties and high fluorescence quantum yields rsc.org. Future work could involve designing and synthesizing derivatives of this compound that can be incorporated into polymer matrices or used as emitters in OLED devices. Furthermore, the exploration of their non-linear optical (NLO) properties could lead to their use in technologies like optical data storage and telecommunications bohrium.comresearchgate.net.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors for metals and alloys in acidic environments rsdjournal.orgtaylorfrancis.com. They function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive attack scielo.org.mx. The quinoline ring system, particularly with its heteroatoms and π-electrons, is well-suited for this purpose. Research into this compound and its derivatives as corrosion inhibitors for materials like mild steel in industrial settings represents a commercially relevant and underexplored avenue.

Q & A

Q. Q1. What are the recommended synthetic routes for 3,4-Dimethyl-8-nitroquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of nitroquinoline derivatives typically involves nitration of pre-functionalized quinoline precursors. For this compound, a stepwise approach is recommended:

Quinoline core functionalization : Introduce methyl groups at positions 3 and 4 via Friedel-Crafts alkylation or directed C–H activation using methyl halides and Lewis acids (e.g., AlCl₃) .

Nitration : Perform regioselective nitration at position 8 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration or decomposition .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>98%) .

Key variables : Reaction temperature, stoichiometry of nitrating agents, and steric effects from methyl groups influence regioselectivity.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methyl groups (δ 2.3–2.6 ppm for CH₃) and nitro group effects (deshielding of adjacent protons). Compare with analogous compounds like 2-chloro-8-methylquinoline derivatives .

- IR Spectroscopy : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 216 (C₁₁H₁₀N₂O₂) and fragmentation patterns (loss of NO₂, methyl groups) .

Q. Q3. What are the stability considerations for storing this compound, and how can decomposition be monitored?

Methodological Answer:

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Detect decomposition products (e.g., quinoline oxides) using LC-MS .

Advanced Research Questions

Q. Q4. How can computational modeling (DFT, molecular docking) predict the reactivity and biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .

- Molecular Docking : Screen against target proteins (e.g., malaria PfATP4) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q5. What strategies resolve contradictions in spectroscopic data between synthetic batches of this compound?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if single crystals are obtainable) .

- Impurity profiling : Use high-resolution LC-MS to identify byproducts (e.g., di-nitrated isomers or methyl-oxidized derivatives) .

- Batch comparison : Statistically analyze melting points, retention times, and spectral data using principal component analysis (PCA) .

Q. Q6. How can the nitro group in this compound be selectively reduced to an amine without altering the methyl substituents?

Methodological Answer:

- Catalytic hydrogenation : Use H₂/Pd-C in ethanol at 50 psi, monitoring reaction progress via TLC. Alternative: Transfer hydrogenation with ammonium formate/Pd-C .

- Chemoselectivity : The electron-withdrawing nitro group facilitates reduction, while methyl groups remain inert under mild conditions. Confirm product (8-amino derivative) via ¹H NMR (disappearance of NO₂-coupled protons) .

Q. Q7. What are the methodological challenges in studying the photophysical properties of this compound, and how can they be addressed?

Methodological Answer:

Q. Q8. How can structure-activity relationship (SAR) studies be designed to optimize this compound for antimicrobial applications?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., halogenation at position 5, side chain addition) .

- Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

- Data correlation : Use multivariate regression to link logP, dipole moment, and bioactivity .

Data Contradiction & Validation

Q. Q9. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

Q. Q10. What advanced analytical techniques are critical for characterizing degradation pathways of this compound under oxidative conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.